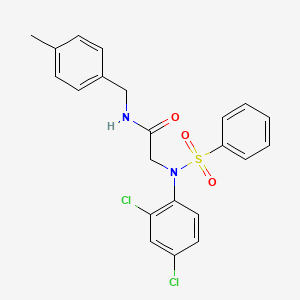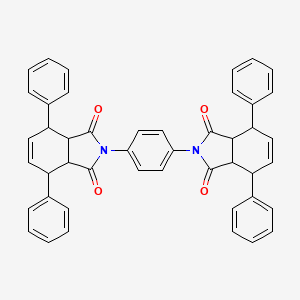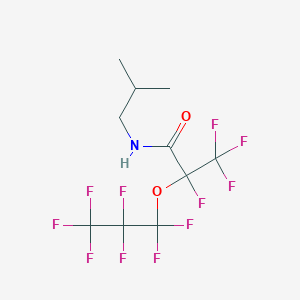![molecular formula C16H27ClN2O2 B5977659 {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride](/img/structure/B5977659.png)
{4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMB is a selective agonist for the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood, anxiety, and stress. In recent years, MPMB has been studied extensively for its potential use in treating a range of neurological and psychiatric disorders.
作用机制
{4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride acts as a selective agonist for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Activation of this receptor leads to an increase in the release of serotonin, a neurotransmitter that plays a crucial role in regulating mood and behavior. This compound has been shown to increase the activity of the 5-HT1A receptor, leading to an increase in serotonin release and subsequent therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase serotonin release in the brain, leading to anxiolytic, antidepressant, and antipsychotic effects. This compound has also been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the development and maintenance of neurons in the brain. This suggests that this compound may have neuroprotective effects and could potentially be used to treat neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to study the specific effects of serotonin activation on mood, anxiety, and behavior. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its use in some research settings.
未来方向
There are numerous future directions for research on {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride. One potential area of research is its use in combination with other drugs for the treatment of neurological and psychiatric disorders. This compound has been shown to have synergistic effects with other drugs, such as ketamine, which could lead to more effective treatments for depression and anxiety. Another area of research is the development of more efficient synthesis methods for this compound, which could make it more accessible for research and potential clinical use. Finally, further studies are needed to fully understand the long-term effects and potential side effects of this compound, as well as its potential use in treating a wider range of disorders.
合成方法
The synthesis of {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride involves a series of chemical reactions that require specialized equipment and expertise. The most common method involves the reaction of 4-(4-bromophenoxy)butanol with 4-methylpiperazine in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield the final product, this compound hydrochloride.
科学研究应用
{4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. This compound has also been investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
[4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-17-9-11-18(12-10-17)8-2-3-13-20-16-6-4-15(14-19)5-7-16;/h4-7,19H,2-3,8-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQKANXEKMVWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC=C(C=C2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5977576.png)

![2-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-1,2-oxazinane](/img/structure/B5977593.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-butynamide](/img/structure/B5977594.png)

![N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B5977604.png)

![ethyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate](/img/structure/B5977619.png)
![7-(2-fluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5977623.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5977627.png)
![(1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinyl)methanol](/img/structure/B5977652.png)

![[1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5977673.png)
![5-methyl-7-(4-methylphenyl)-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5977681.png)